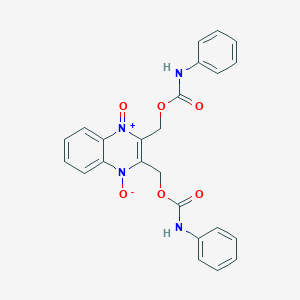

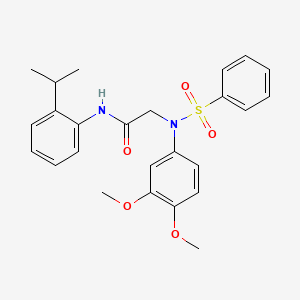

![molecular formula C20H19N3S2 B4623511 N-[3-(甲硫基)苯基]-N'-[4-(4-吡啶基甲基)苯基]硫脲](/img/structure/B4623511.png)

N-[3-(甲硫基)苯基]-N'-[4-(4-吡啶基甲基)苯基]硫脲

描述

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For N-[3-(methylthio)phenyl]-N'-[4-(4-pyridinylmethyl)phenyl]thiourea, the synthetic route might involve the reaction of 4-pyridinylmethylamine with an isothiocyanate derivative of 3-(methylthio)phenylamine. Although specific synthesis details for this compound were not found, similar compounds have been synthesized through reactions involving amine and isothiocyanate precursors, highlighting the versatility of this approach in thiourea synthesis (Yeo & Tiekink, 2019).

Molecular Structure Analysis

Thiourea derivatives display diverse molecular structures, often determined by X-ray crystallography. The molecular conformation can be influenced by intramolecular hydrogen bonding and the nature of substituents, leading to various structural motifs. For example, studies on similar thiourea compounds have revealed structures where the thiourea core adopts planar configurations, facilitating the formation of hydrogen bonds that contribute to the stabilization of the molecular structure (Mushtaque et al., 2016).

Chemical Reactions and Properties

Thiourea derivatives participate in a range of chemical reactions, leveraging their nucleophilic sulfur and amine functionalities. These reactions include cyclization, substitution, and addition reactions, enabling the synthesis of complex heterocyclic compounds. The chemical properties of thioureas, such as their reactivity towards electrophiles and ability to act as ligands, underscore their utility in synthetic chemistry.

Physical Properties Analysis

The physical properties of thiourea derivatives, including melting points, solubility, and crystallinity, can vary widely depending on their molecular structure. For instance, the introduction of various substituents can significantly affect these properties, influencing their applicability in different chemical contexts. Studies have shown that the solubility of thioureas in organic solvents or water can be tailored by modifying the nature of the substituents on the thiourea nitrogen atoms (Saeed, Mumtaz, & Flörke, 2010).

科学研究应用

感觉科学和食物偏好中的硫脲

硫脲,如 6-正丙基硫氧嘧啶 (PROP) 和苯硫代氨基甲酰胺 (PTC),已被确定为味觉的遗传标记,影响食物偏好和饮食习惯。对 PROP 等硫脲的苦味敏感性是遗传决定的,影响了个体的食物偏好和营养行为 (Tepper, 1998).

分子相互作用和生物活性中的硫脲

硝基取代酰硫脲在初步研究中显示出有希望的抗癌效力。使用循环伏安法和紫外可见光谱法以及计算研究进行的 DNA 相互作用研究表明,这些化合物具有开发具有抗氧化、细胞毒性、抗菌和抗真菌特性的新治疗剂的潜力 (Tahir 等,2015).

硫脲作为缓蚀剂

研究表明,硫脲衍生物,如苯硫脲 (PTU),在酸性介质中抑制低碳钢腐蚀的有效性。抑制效率与化合物的分子结构有关,研究突出了量子参数和腐蚀抑制性能之间的关系 (Özcan 等,2004).

硫脲在药物设计和生物活性分子合成中的应用

硫脲衍生物因其在合成生物活性分子中的用途而受到探索,表现出生物系统中解偶和与 DNA 相互作用等活性。这些发现强调了硫脲在设计具有特定生物活性的药物中的潜力 (Kubota 等,1985).

酶抑制和传感应用

不对称硫脲衍生物已被证明可作为高效的酶抑制剂和有毒金属(如汞)的传感器。它们的结构简单但活性强大,突出了它们在生化研究和环境监测中的重要性 (Rahman 等,2021).

属性

IUPAC Name |

1-(3-methylsulfanylphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3S2/c1-25-19-4-2-3-18(14-19)23-20(24)22-17-7-5-15(6-8-17)13-16-9-11-21-12-10-16/h2-12,14H,13H2,1H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCTZZCMIFPVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Methylsulfanyl)phenyl]-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

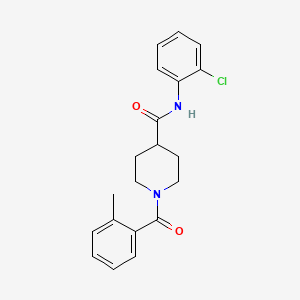

![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)

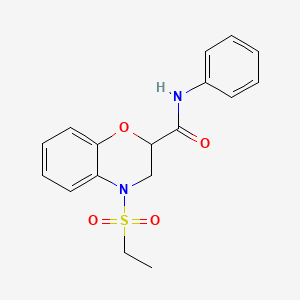

![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)

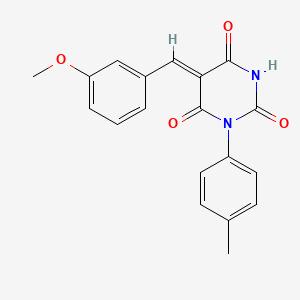

![5-cyclohexyl-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4623447.png)

![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)

![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)

![2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4623495.png)

![2,5-difluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4623515.png)